Cas no 2228661-97-8 (3-fluoro-4-methyl-4-phenylpentan-1-amine)

3-fluoro-4-methyl-4-phenylpentan-1-amine is a versatile organic compound characterized by its unique structural features. This compound boasts a high degree of substitution, with a fluoro and methyl group attached to the 4-position of the pentan-1-amine backbone. Its aromatic nature, stemming from the phenyl group, enhances its reactivity and suitability for various synthetic applications. The specific substitution pattern offers opportunities for targeted functionalization in chemical synthesis, making it a valuable intermediate in the production of pharmaceuticals and fine chemicals.
3-fluoro-4-methyl-4-phenylpentan-1-amine structure
2228661-97-8 structure
商品名:3-fluoro-4-methyl-4-phenylpentan-1-amine
CAS番号:2228661-97-8
MF:C12H18FN
メガワット:195.276426792145
CID:6320924
PubChem ID:165664945

3-fluoro-4-methyl-4-phenylpentan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-4-methyl-4-phenylpentan-1-amine
    • 2228661-97-8
    • EN300-1877064
    • インチ: 1S/C12H18FN/c1-12(2,11(13)8-9-14)10-6-4-3-5-7-10/h3-7,11H,8-9,14H2,1-2H3
    • InChIKey: PNPRIBPSWSSRHM-UHFFFAOYSA-N
    • ほほえんだ: FC(CCN)C(C)(C)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 195.142327740g/mol
  • どういたいしつりょう: 195.142327740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 26Ų

3-fluoro-4-methyl-4-phenylpentan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1877064-1.0g
3-fluoro-4-methyl-4-phenylpentan-1-amine
2228661-97-8
1g
$1572.0 2023-06-02
Enamine
EN300-1877064-1g
3-fluoro-4-methyl-4-phenylpentan-1-amine
2228661-97-8
1g
$1572.0 2023-09-18
Enamine
EN300-1877064-0.5g
3-fluoro-4-methyl-4-phenylpentan-1-amine
2228661-97-8
0.5g
$1509.0 2023-09-18
Enamine
EN300-1877064-0.1g
3-fluoro-4-methyl-4-phenylpentan-1-amine
2228661-97-8
0.1g
$1384.0 2023-09-18
Enamine
EN300-1877064-0.25g
3-fluoro-4-methyl-4-phenylpentan-1-amine
2228661-97-8
0.25g
$1447.0 2023-09-18
Enamine
EN300-1877064-5.0g
3-fluoro-4-methyl-4-phenylpentan-1-amine
2228661-97-8
5g
$4557.0 2023-06-02
Enamine
EN300-1877064-5g
3-fluoro-4-methyl-4-phenylpentan-1-amine
2228661-97-8
5g
$4557.0 2023-09-18
Enamine
EN300-1877064-0.05g
3-fluoro-4-methyl-4-phenylpentan-1-amine
2228661-97-8
0.05g
$1320.0 2023-09-18
Enamine
EN300-1877064-2.5g
3-fluoro-4-methyl-4-phenylpentan-1-amine
2228661-97-8
2.5g
$3080.0 2023-09-18
Enamine
EN300-1877064-10.0g
3-fluoro-4-methyl-4-phenylpentan-1-amine
2228661-97-8
10g
$6758.0 2023-06-02

3-fluoro-4-methyl-4-phenylpentan-1-amine 関連文献

3-fluoro-4-methyl-4-phenylpentan-1-amineに関する追加情報

Introduction to 3-fluoro-4-methyl-4-phenylpentan-1-amine (CAS No. 2228661-97-8)

3-fluoro-4-methyl-4-phenylpentan-1-amine (CAS No. 2228661-97-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for further exploration in drug development. The presence of both fluorine and phenyl substituents in its molecular structure contributes to its distinct chemical behavior, which is of great interest to researchers seeking novel therapeutic agents.

The chemical structure of 3-fluoro-4-methyl-4-phenylpentan-1-amine consists of a five-carbon chain with a fluorine atom at the third position, a methyl group at the fourth position, and a phenyl group also at the fourth position. This arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for medicinal chemistry applications. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in the design of effective pharmaceuticals.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. 3-fluoro-4-methyl-4-phenylpentan-1-amine fits well within this trend, as its fluorine-containing moiety suggests potential benefits in terms of drug efficacy and duration of action. Researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules, with the aim of developing new treatments for various diseases.

One of the most compelling aspects of 3-fluoro-4-methyl-4-phenylpentan-1-amine is its structural flexibility, which allows for modifications at multiple sites. This flexibility is particularly advantageous in drug design, as it enables chemists to fine-tune the properties of the molecule to optimize its biological activity. For instance, the phenyl group can be further functionalized to introduce additional pharmacophores or improve solubility, while the fluorine atom can be retained to maintain its stabilizing effects.

Recent studies have highlighted the importance of fluorinated amines in medicinal chemistry. Amines are fundamental building blocks in many drugs, and their fluorination can lead to significant improvements in therapeutic efficacy. 3-fluoro-4-methyl-4-phenylpentan-1-amine has been investigated for its potential role in developing novel antimicrobial agents, where its unique structure may confer advantages over existing treatments. The compound's ability to interact with biological targets in a specific manner could lead to the discovery of new mechanisms of action against resistant pathogens.

The synthesis of 3-fluoro-4-methyl-4-phenylpentan-1-amine presents an interesting challenge due to the need for precise control over reaction conditions and regioselectivity. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound.

As research progresses, 3-fluoro-4-methyl-4-phenylpentan-1-am ine (CAS No. 2228661 -97 -8) is expected to play an increasingly important role in drug discovery efforts. Its unique structural features and promising biological properties make it a compelling candidate for further investigation. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its full potential and translating laboratory findings into tangible therapeutic benefits.

The future prospects for 3-fluoro - 4 - methyl - 4 - phenylpentan - 1 - am ine are bright, with ongoing studies exploring its applications in various therapeutic areas. The compound's versatility as a scaffold for drug design ensures that it will remain a topic of interest for years to come. As new synthetic strategies are developed and our understanding of biological systems deepens, we can anticipate that this molecule will continue to contribute significantly to advancements in pharmaceutical science.

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